molecular formula C16H18N2O3S2 B2975417 5-(4-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole CAS No. 867042-42-0

5-(4-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No. B2975417
M. Wt: 350.45
InChI Key: SAHXBVWWMAQVQB-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It is considered to be a structural alert with formula C4H4S . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

Thiophene-based analogs have been synthesized by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds is based on structures generated from information available in databases . If generated, an InChI string will also be generated and made available for searching .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Catalytic Applications

Catalytic Synthesis of Pyrazoles : Research has demonstrated the use of novel catalysts for the efficient synthesis of pyrazole derivatives. For instance, disulfonic acid imidazolium chloroaluminate has been applied as a new acidic and heterogeneous catalyst for the green, simple, and efficient synthesis of pyrazoles through one-pot multi-component condensation, underlining the importance of such compounds in synthetic chemistry (Moosavi‐Zare et al., 2013).

Structural Studies : The structural elucidation of pyrazole derivatives has been a subject of study, providing insights into their chemical behavior and potential applications in material science. For example, studies on diorganotin derivatives with pyrazolyl functionalized bis(pyrazol-1-yl)methanes have contributed to understanding the structural and biological activity of these complexes (Li et al., 2010).

Organometallic Chemistry : Investigations into the reactivity of bis(pyrazol-1-yl)methanes functionalized with different groups have yielded new insights into the synthesis and properties of organometallic complexes. These studies highlight the versatility of pyrazole derivatives in forming complexes with metals, which could have implications for catalysis and material science (Ding et al., 2011).

Advanced Material Research

Electrochemical Properties : The electrochemical behavior of pyrazole derivatives, such as 3-methyl-5-(p-ethoxyphenyl)-4-(N-2′-methoxyphenyl-p-sulphamyl benzene-azo) pyrazole, has been studied to understand their reduction mechanisms in different solvent systems. Such research lays the groundwork for potential applications in sensors and electronic materials (Seth et al., 1981).

Antimicrobial Activity : The synthesis of novel Schiff bases from pyrazole derivatives and their evaluation for antimicrobial activity have been explored. This research indicates the potential of such compounds in developing new antimicrobial agents, which is crucial for addressing antibiotic resistance (Puthran et al., 2019).

Crystal Structure Analysis : Detailed crystallographic studies on pyrazole derivatives, such as "5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide," have been conducted to understand their molecular and crystal structures. Such analyses are fundamental for the development of materials with specific properties (Kumara et al., 2017).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They aim to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

3-(4-ethoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-3-21-13-8-6-12(7-9-13)15-11-14(16-5-4-10-22-16)17-18(15)23(2,19)20/h4-10,15H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHXBVWWMAQVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

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